AS057278

Catalog No.
S3310931
CAS No.
696-22-0
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS057278

CAS Number

696-22-0

Product Name

AS057278

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

WSMQKESQZFQMFW-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-methylpyrazole-5-carboxylic acid, 5-methylpyrazole-3-carboxylic acid, AS 057278, AS-057278, AS057278

Canonical SMILES

CC1=CC(=NN1)C(=O)O

The exact mass of the compound 5-Methyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1408. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

AS057278 (CAS 696-22-0), also known as 3-methylpyrazole-5-carboxylic acid, is a dual-utility pyrazolocarboxylic acid that functions both as a highly selective, blood-brain barrier (BBB) penetrant D-amino acid oxidase (DAAO) inhibitor and as a versatile heterocyclic building block. In pharmacological workflows, it offers a potent non-peptidic mechanism to modulate D-serine levels without off-target NMDA receptor interference [1]. In synthetic chemistry, its stable pyrazole ring and carboxylic acid functionality make it an ideal precursor for cross-coupling reactions and the development of complex agrochemicals and pharmaceuticals . For procurement teams, its high purity (≥98%), established solubility profiles in standard organic solvents (e.g., DMSO), and compatibility with mainstream in vivo formulation vehicles ensure reliable integration into both scale-up manufacturing and pre-clinical research pipelines.

Substituting AS057278 with common baseline materials like sodium benzoate or other pyrazole derivatives frequently compromises assay reproducibility and synthetic yields. In pharmacological models, sodium benzoate acts as a very weak DAAO inhibitor requiring massive dosing that can disrupt systemic amino acid transport, whereas AS057278 achieves target engagement at low micromolar concentrations [1]. Compared to alternative potent inhibitors like 3-hydroxyquinolin-2(1H)-one derivatives, AS057278 demonstrates superior oral bioavailability (F=41%) and verified BBB penetrance, eliminating the need for complex cyclodextrin-based delivery vehicles that can confound behavioral readouts[2]. In synthetic applications, utilizing unfunctionalized pyrazoles or crude mixtures leads to poor regiocontrol during late-stage functionalization, whereas the specific 3-methyl and 5-carboxylic acid substitution pattern of AS057278 directs predictable Negishi and Suzuki-Miyaura cross-coupling yields[3].

In Vitro DAAO Inhibitory Potency vs. Sodium Benzoate

In standardized human DAAO fluorescence assays, AS057278 demonstrates an IC50 of 0.91 µM, establishing it as a highly potent inhibitor compared to the clinical benchmark sodium benzoate, which exhibits low-affinity inhibition typically requiring millimolar concentrations to achieve similar enzyme suppression [1]. This magnitude of difference ensures that AS057278 can be utilized in sensitive in vitro and ex vivo assays (ED50 = 2.2-3.95 µM) without the osmotic or off-target metabolic disruptions caused by high-dose benzoate administration [2].

Evidence DimensionIn vitro human DAAO inhibition (IC50)
Target Compound Data0.91 µM
Comparator Or BaselineSodium benzoate (>100 µM / low affinity)
Quantified DifferenceOver 100-fold greater potency
ConditionsHuman DAAO fluorescence assay with D-serine substrate

Enables researchers to achieve complete enzyme inhibition at low micromolar concentrations, preventing solvent or concentration-dependent artifacts in phenotypic screening.

In Vivo Bioavailability and Formulation Compatibility vs. 3-Hydroxyquinolin-2(1H)-one

A critical procurement factor for in vivo tool compounds is their processability into standard dosing vehicles. AS057278 achieves 41% oral bioavailability and a terminal half-life of 7.2 hours when formulated in standard PEG300/Tween-80/Saline or corn oil vehicles . In contrast, alternative potent DAAO inhibitors like 3-hydroxyquinolin-2(1H)-one exhibit extremely poor oral bioavailability (F=0.9%) and require specialized subcutaneous dosing or complex cyclodextrin matrices [1]. Furthermore, AS057278 readily crosses the blood-brain barrier, achieving 1.622 µg/g in brain tissue 15 minutes post-intravenous dosing (10 mg/kg).

Evidence DimensionOral bioavailability (F%)
Target Compound Data41% (AS057278)
Comparator Or Baseline0.9% (3-hydroxyquinolin-2(1H)-one)
Quantified Difference45-fold higher oral bioavailability
ConditionsIn vivo pharmacokinetic profiling in rat models

Allows for standard oral dosing protocols in pre-clinical models without the need for expensive or artifact-inducing specialized formulation vehicles.

Enzyme Selectivity Profile vs. Broad-Spectrum Oxidases

When selecting a DAAO inhibitor for precision neurochemistry, off-target activity can confound results. AS057278 exhibits strict selectivity for DAAO, showing negligible inhibitory activity against D-aspartate oxidase (DDO; 43% inhibition at 100 µM) and no inhibition of serine racemase at 50 µM . Furthermore, it displays minimal affinity for the NMDA receptor glycine binding site (only 6% inhibition at 100 µM) [1]. This clean profile contrasts with other broad-spectrum inhibitors that inadvertently suppress DDO or directly antagonize the NMDA receptor, thereby complicating the interpretation of D-serine elevation studies.

Evidence DimensionOff-target enzyme inhibition (Serine Racemase & DDO)
Target Compound DataNo inhibition of serine racemase at 50 µM; weak DDO inhibition at 100 µM
Comparator Or BaselineNon-selective baseline oxidases/antagonists
Quantified DifferenceHighly selective for DAAO over related metabolic enzymes
ConditionsIn vitro enzymatic selectivity panels up to 100 µM

Guarantees that observed phenotypic or neurochemical changes are driven exclusively by DAAO inhibition rather than off-target receptor antagonism.

Precursor Suitability and Regioselective Cross-Coupling Yields

Beyond pharmacology, AS057278 (3-methylpyrazole-5-carboxylic acid) is highly valued as a stable synthetic building block. Its specific substitution pattern allows for predictable downstream functionalization. For instance, when converted to its 4-iodo derivative, it undergoes highly efficient Negishi cross-coupling with complex heteroaryl zinc reagents, reliably delivering cyanopyrazole intermediates in 80% yield [1]. Using generic or unfunctionalized pyrazoles typically results in poor regiocontrol and significantly lower yields during multi-step syntheses of complex active pharmaceutical ingredients (APIs).

Evidence DimensionCross-coupling reaction yield
Target Compound Data80% yield in Negishi coupling (via 4-iodo derivative)
Comparator Or BaselineUnfunctionalized pyrazole baselines (prone to regioisomer mixtures)
Quantified DifferenceHigh regiocontrol and >75% isolated yields
ConditionsNegishi coupling of functionalized pyrazole with heteroaryl halides

Provides process chemists with a reliable, high-yielding starting material that minimizes purification bottlenecks in multi-step API synthesis.

Pre-Clinical Schizophrenia and NMDAR Hypofunction Modeling

Due to its high oral bioavailability and verified BBB penetrance, AS057278 is the optimal choice for long-term in vivo studies aiming to elevate central D-serine levels and normalize prepulse inhibition, outperforming poorly absorbed alternatives [1].

High-Throughput DAAO Assay Development

Its potent IC50 (0.91 µM) and lack of interference with serine racemase or DDO make it an ideal positive control or reference standard for developing and validating new fluorescence-based DAAO screening assays[2].

API and Agrochemical Scaffold Synthesis

As a highly stable, functionalized heterocyclic building block, it is perfectly suited for process chemists executing regioselective Negishi or Suzuki-Miyaura cross-coupling reactions to synthesize complex pyrazole-containing therapeutics or crop protection agents [3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.042927438 Da

Monoisotopic Mass

126.042927438 Da

Heavy Atom Count

9

UNII

U71778T48T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

696-22-0
402-61-9

Wikipedia

5-methylpyrazole-3-carboxylic acid

Dates

Last modified: 08-19-2023

Explore Compound Types